molecular formula C12H12S8 B1330936 Bis(trimethylenedithio)tetrathiafulvalene CAS No. 66946-49-4

Bis(trimethylenedithio)tetrathiafulvalene

Cat. No. B1330936
CAS RN: 66946-49-4
M. Wt: 412.8 g/mol
InChI Key: LSZPCLOYNFOXST-UHFFFAOYSA-N
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Description

Bis(trimethylenedithio)tetrathiafulvalene (BTTTF) is a derivative of tetrathiafulvalene (TTF), a molecule known for its electron-donating properties and its role in the formation of organic metals. TTF and its derivatives are of great interest in the field of organic electronics due to their ability to form charge-transfer complexes and radical cation salts with high electrical conductivity.

Synthesis Analysis

The synthesis of TTF derivatives often involves multi-step organic reactions. For instance, a general method for the synthesis of mixed sulfur-selenium analogs of bis(ethylenedithio)tetrathiafulvalene (ET) starting with TTF is described, where protecting groups such as trimethylsilylethoxymethyl (SEM) are used to obtain key intermediates for the synthesis of ET analogs . Another approach involves the phosphite coupling of dithiole derivatives to synthesize new π-donors like bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF) . Additionally, a non-coupling synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has been developed using sodium ethoxide and cis-1,2-dichloroethylene, followed by a smooth intramolecular rearrangement of the tetralithiated intermediate . Furthermore, the synthesis of highly soluble ET molecules with alkyl chains has been reported, which improves solubility without compromising electron-donating ability .

Molecular Structure Analysis

The molecular structure of TTF derivatives is crucial for their electronic properties. For example, the synthesis of bis(oxapropylenedithio)tetrathiafulvalene and its radical-cation salt with hexafluorophosphate anion reveals a crystal structure with alternation of organic and inorganic layers . The crystal structure of tetrakis(benzoylthio)tetrathiafulvalene, a precursor to functionalized BEDT-TTF derivatives, has also been studied . These structural analyses are essential for understanding the electronic properties of these materials.

Chemical Reactions Analysis

TTF derivatives undergo various chemical reactions to form charge-transfer complexes and radical cation salts. For instance, 1,1-Bis(tetrathiafulvalenyl)ethylene, a unique cross-conjugated dimeric TTF, is synthesized and then converted into CT-complexes and cation-radical salts to determine their conductivities and magnetic properties . The synthesis of aromatic ring-annelated BEDT-TTF derivatives is achieved through cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TTF derivatives are closely related to their molecular structure and the type of charge-transfer complexes they form. For example, the solubility of ET molecules with alkyl chains is significantly improved, and they can form good thin films by the solution cast method . The electrochemical data of BPhDT-TTF indicate high conductivity in its radical-cation salts, with conductivities reaching 100 S/cm . The redox behavior of pyrrolo tetrathiafulvalenes is very close to that of TTF itself, suggesting their potential as organic metal building blocks .

Scientific Research Applications

Organic Electronics and Conductive Materials

Research has demonstrated the potential of BTTT derivatives in the field of organic electronics. For example, bis(vinylenedithio)tetrathiafulvalene (BVDT-TTF) and bis(methylvinylenedithio)tetrathiafulvalene (BMVDT-TTF) have been synthesized as donor molecules for highly conductive organic salts. These molecules, with structures analogous to BEDT-TTF, exhibit more planar structures and higher oxidation potentials, making them attractive for developing highly conductive materials (Nakamura et al., 1987).

Photovoltaic Applications

BTTT derivatives have been explored for their application in photovoltaic devices. For instance, evaporated thin films of BEDT-TTF, dimethyl-TTF, and trimethyl-TTF prepared using thermal evaporation techniques have shown promising results. These films exhibit maximum in-plane conductivity and are studied for their potential in solar energy conversion and photovoltaic applications (Kilitziraki et al., 1998).

Synthesis and Functionalization

Advancements in the synthesis and functionalization of BTTT derivatives have been significant. Studies have reported an improved and efficient synthetic route to functionalized bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) derivatives. This advancement in synthetic methods opens doors for creating more diverse and functionalized TTF derivatives, potentially leading to new applications in various fields including organic electronics and material sciences (Liu et al., 2002).

Electrochemical Properties

BTTT and its derivatives have been extensively studied for their electrochemical properties. Research has focused on understanding the influence of electron-withdrawing and donating groups on the electrochemical behavior of these compounds. This knowledge is crucial for designing materials with specific electronic properties for applications in batteries, sensors, and other electronic devices (Sezer et al., 2004).

Crystal Structure Analysis

The crystal structure analysis of BTTT derivatives has been an area of interest. Studies have explored the crystal structure of various derivatives, such as bis(oxapropylenedithio)tetrathiafulvalene hexafluorophosphate. Understanding the crystal structure is pivotal in determining the material properties and potential applications, particularly in the development of new electronic materials (Medne et al., 1989).

Theoretical Studies and Modelling

Ab initio molecular orbital methods have been used to study the electronic and geometrical structures of BEDT-TTF molecules, a derivative of BTTT. These theoretical studies are essential for predicting material properties and guiding experimental research in developing new organic electronic materials (Imamura et al., 1999).

Safety And Hazards

While specific safety and hazards information for Bis(trimethylenedithio)tetrathiafulvalene was not found, general safety measures for handling similar compounds include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPCLOYNFOXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348291
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylenedithio)tetrathiafulvalene

CAS RN

66946-49-4
Record name 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66946-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Naka, D Ando, Y Chujo - Synthetic metals, 2009 - Elsevier
Effect of substituent groups on a tetrathiafulvalene (TTF) unit for formation of organic-metal hybrid nanowires was studied. Depend on the substituent groups, the nanowires were …
Number of citations: 11 www.sciencedirect.com

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